molecular formula C21H24N4 B6615693 N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine CAS No. 313494-81-4

N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine

Cat. No. B6615693
CAS RN: 313494-81-4
M. Wt: 332.4 g/mol
InChI Key: OFUMMVWXZVSCDV-UHFFFAOYSA-N
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Description

N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine (NEPQA) is a synthetic quinoline amine compound that has been studied extensively for its potential applications in the field of biomedical research. NEPQA’s unique chemical structure and properties make it a promising candidate for a variety of research applications.

Scientific Research Applications

Immunostimulatory Effects

  • Inhibition of Immunostimulatory CpG-Oligodeoxynucleotides : A study found that substituted 2-phenylquinolin-4-amines, which include compounds similar to N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine, can inhibit the immunostimulatory effect of oligodeoxynucleotides with a CpG-motif. This suggests potential applications in modulating immune responses (Strekowski et al., 2003).

Electrochemical Synthesis

  • Formation by Electrochemical Methods : Another study demonstrated the electrochemical synthesis of related quinoline derivatives, highlighting a method for producing similar compounds in a controlled and efficient manner (Kumari & Sharma, 2011).

Synthesis and Reactivity

  • Regioselective Synthesis in Water : Research on the reaction of isatins with amino uracils and isoxazoles, leading to the synthesis of quinoline scaffolds in water, provides insights into green chemistry approaches for synthesizing similar quinoline derivatives (Poomathi et al., 2015).

Apoptosis Induction

  • Potent Inducers of Apoptosis : A study discovered a series of N-phenyl-pyrazoloquinolin-amines, structurally related to N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine, as potent inducers of apoptosis in cancer cells, suggesting potential applications in cancer therapy (Zhang et al., 2008).

Antimalarial Research

  • Blood Schizonticidal Agent Against Malaria : A novel 4-aminoquinoline derivative showing curative activity against chloroquine-resistant malaria parasites indicates the potential of similar compounds in malaria chemotherapy (Dola et al., 2016).

Antimicrobial Properties

  • Novel Antimicrobial Agents : Various studies have synthesized and evaluated quinoline derivatives for their antimicrobial properties, suggesting the potential of N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine in this area (Keche et al., 2013), (Patel et al., 2012).

Other Relevant Studies

  • Amination and Cyclization : Studies on the amination of ketimines and their cyclization to quinolines offer insights into the synthetic pathways that could be relevant for similar compounds (Strekowski et al., 1996).
  • Antiproliferative Activity : Research into novel 4-aminoquinoline derivatives as antiproliferative agents suggests the potential of structurally similar compounds in cancer treatment (Ghorab et al., 2014).

properties

IUPAC Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4/c1-2-24-13-15-25(16-14-24)18-9-7-17(8-10-18)23-21-11-12-22-20-6-4-3-5-19(20)21/h3-12H,2,13-16H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUMMVWXZVSCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348110
Record name ST049212
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-ethylpiperazin-1-yl)phenyl]quinolin-4-amine

CAS RN

313494-81-4
Record name ST049212
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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